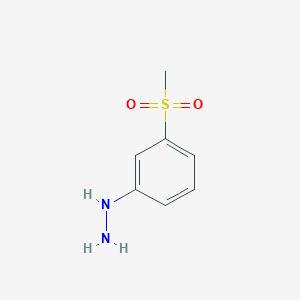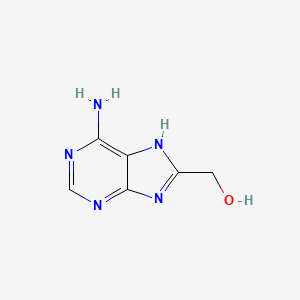
(3-Methanesulfonylphenyl)hydrazine
概要
説明
(3-Methanesulfonylphenyl)hydrazine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
It’s structurally similar to hydralazine , which is an antihypertensive agent that primarily targets smooth muscle cells in the arterial bed .
Mode of Action
(3-Methanesulfonylphenyl)hydrazine likely shares a similar mode of action with hydralazine, given their structural similarity. Hydralazine is a direct-acting smooth muscle relaxant that acts as a vasodilator primarily in resistance arterioles . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .
Biochemical Pathways
Hydralazine, a structurally similar compound, has been found to activate the hif pathway through inhibition of phd activity, initiating a pro-angiogenic phenotype . This suggests that this compound may have similar effects on biochemical pathways.
Pharmacokinetics
Hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The systemic clearance of hydralazine is via metabolic pathways independent of acetylator phenotype . Hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .
Result of Action
Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
生化学分析
Biochemical Properties
(3-Methanesulfonylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with transition metals such as cobalt, nickel, copper, and zinc, which exhibit antimicrobial, antituberculosis, and antioxidant activities . The nature of these interactions often involves coordination via enolic oxygen atoms, azomethine nitrogen atoms, phenolic oxygen atoms, and water molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular enzymes, causing protein denaturation and weakening bacterial cells . Additionally, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazine derivatives, including this compound, can induce DNA demethylation, which can lead to changes in gene expression and potentially antitumor effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction involves the deprotonation of the weakly acidic N-H bond to form the hydrazone anion, which can then undergo further reactions, such as the Wolff-Kishner reduction, to produce alkanes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Hydrazine derivatives are known to undergo biotransformation, leading to the formation of reactive species that bind to cellular macromolecules and cause cellular dysfunction . These temporal effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits dose-dependent striatal D2 receptor occupancy, with significant behavioral, neurochemical, and endocrine effects . At higher doses, it can induce toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including enzymatic and non-enzymatic processes. Its biotransformation can lead to the formation of reactive species that interact with cellular macromolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding these mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methanesulfonylphenyl)hydrazine typically involves the reaction of 3-nitrobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(3-Methanesulfonylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenylhydrazines.
科学的研究の応用
(3-Methanesulfonylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- (4-Methanesulfonylphenyl)hydrazine
- (2-Methanesulfonylphenyl)hydrazine
- (3-Methylsulfonylphenyl)hydrazine
Uniqueness
(3-Methanesulfonylphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(3-methylsulfonylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJJHUFWHTSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293482 | |
| Record name | [3-(Methylsulfonyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312303-93-8 | |
| Record name | [3-(Methylsulfonyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312303-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Methylsulfonyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester](/img/structure/B3189275.png)






